1-Cyclopropylimidazolidine-2,4,5-trione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

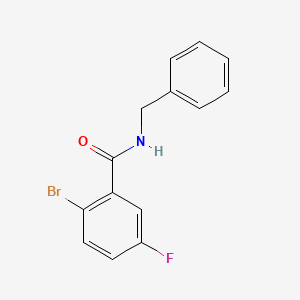

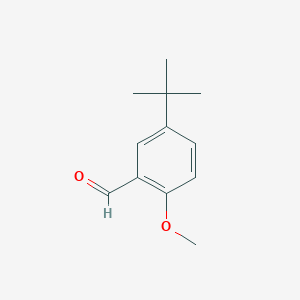

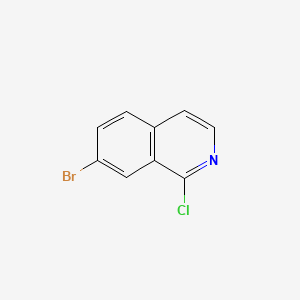

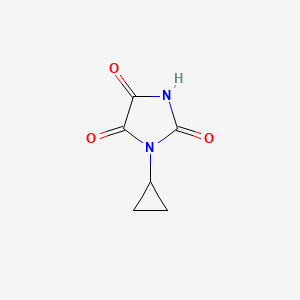

1-Cyclopropylimidazolidine-2,4,5-trione is a specialty product for proteomics research . Its molecular formula is C6H6N2O3 and its molecular weight is 154.123 .

Synthesis Analysis

Imidazolidine-2,4,5-trione can be synthesized by reacting oxalyl chloride and the corresponding ureas . Another method involves the oxidation of glycoluril with potassium persulfate . The reaction conditions are mild enough for the inclusion of a variety of functional groups .Molecular Structure Analysis

The structure of the imidazole skeleton in imidazolidine-2,4,5-trione is not an envelope structure, all the atoms are in one plane . The molecular structure of 1- (2,6-diisopropyl-phenyl)-3- [ (1 R )-1- (6-fluoro-1,3-benzothiazol-2-yl)ethyl]-imidazolidine-2,4,5-trione was determined by single-crystal X-ray diffraction .Chemical Reactions Analysis

Imidazolidine-2,4,5-trione is a useful intermediate which can be used to synthesize imidazo[1,2-a]pyridines, -pyrazines, -pyrimidines, and some other nitrogen-bridgehead fused heterocycles . The bonds formed in the reaction are highlighted by being red colored throughout the review and the standard numbering of imidazoles is used in the description of disconnections .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Cyclopropylimidazolidine-2,4,5-trione include its molecular formula C6H6N2O3 and its molecular weight 154.123 .Wissenschaftliche Forschungsanwendungen

Proteomics Research

1-Cyclopropylimidazolidine-2,4,5-trione: is utilized in proteomics, which is the large-scale study of proteins. Proteins are vital parts of living organisms, with many functions. The compound is used as a specialty product in proteomics research due to its unique properties .

Environmental Chemistry

1-Cyclopropylimidazolidine-2,4,5-trione: might be used in environmental chemistry to study the degradation of similar compounds or to develop methods for the removal of hazardous substances from the environment.

Each of these applications leverages the unique chemical structure and properties of 1-Cyclopropylimidazolidine-2,4,5-trione to advance scientific knowledge and technological development in various fields of research. It’s important to note that this compound is for research use only and not intended for diagnostic or therapeutic use .

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-cyclopropylimidazolidine-2,4,5-trione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c9-4-5(10)8(3-1-2-3)6(11)7-4/h3H,1-2H2,(H,7,9,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYTBKDLRJZNFLD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C(=O)C(=O)NC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90427868 |

Source

|

| Record name | 1-cyclopropylimidazolidine-2,4,5-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclopropylimidazolidine-2,4,5-trione | |

CAS RN |

40408-46-6 |

Source

|

| Record name | 1-cyclopropylimidazolidine-2,4,5-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{[(Benzylamino)carbonyl]amino}acetic acid](/img/structure/B1277104.png)